

An In-depth Technical Guide to 3-Anilinopropionitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Anilinopropionitrile

Cat. No.: B089847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-anilinopropionitrile**, a versatile chemical intermediate. It covers the historical discovery and development of its synthesis, detailed experimental protocols for its preparation, and a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores its significant applications, particularly as a precursor in the synthesis of dyes and active pharmaceutical ingredients. The information is presented to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The synthesis of **3-anilinopropionitrile** is a classic example of the cyanoethylation reaction, a process that involves the addition of a compound with a reactive hydrogen atom to acrylonitrile. The pioneering work on the cyanoethylation of amines laid the foundation for the preparation of a wide array of β -aminopropionitriles.

While the broader reaction of cyanoethylation was explored in the preceding decades, a significant publication by S. A. Heininger in The Journal of Organic Chemistry in 1957 detailed a highly effective method for the synthesis of N-2-cyanoethylaniline (**3-anilinopropionitrile**).^[1]

This work demonstrated the use of cupric acetate as a superior catalyst for the cyanoethylation of aniline, achieving a notable yield of 73%.^[1] This method provided a more selective and efficient route compared to previous approaches that often resulted in the formation of the bis-cyanoethylated byproduct, N,N-bis(2-cyanoethyl)aniline, especially when using strong bases or carrying out the reaction at high temperatures.^[1]

Prior methods involved heating aniline and acrylonitrile with acetic acid in an autoclave or in the presence of various inorganic catalysts, which typically yielded a mixture of mono- and di-substituted products.^[1] The work by Heininger, therefore, represented a significant advancement in the controlled synthesis of **3-anilinopropionitrile**, making it more readily accessible for further research and industrial applications.

Physicochemical and Spectroscopic Data

The properties of **3-anilinopropionitrile** have been characterized by various analytical techniques. A summary of its key physical and spectroscopic data is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 3-Anilinopropionitrile

Property	Value	Reference(s)
CAS Number	1075-76-9	[2] [3]
Molecular Formula	C ₉ H ₁₀ N ₂	[2] [4]
Molecular Weight	146.19 g/mol	[2] [4]
Appearance	Yellow to light beige powder/crystals	[3]
Melting Point	52-53 °C (lit.)	[3] [5]
Boiling Point	160 °C at 6 mmHg	[3] [5]
Density (estimate)	0.9935 g/cm ³	[3] [5]
Refractive Index (estimate)	1.6210	[3] [5]
Flash Point	>110 °C (>230 °F)	[3] [5]
Water Solubility	Insoluble	[3] [5]

Table 2: Spectroscopic Data for 3-Anilinopropionitrile

Spectroscopic Technique	Data	Reference(s)
¹ H NMR	Data available, specific shifts and coupling constants vary with solvent.	[2]
¹³ C NMR	Data available, peak assignments depend on the specific experimental conditions.	[2]
Infrared (IR) Spectroscopy	Spectra available from various sources (e.g., FTIR, ATR-IR).	[2]
Mass Spectrometry (MS)	Mass-to-charge ratio data is available.	[2]

Note: Detailed, assigned NMR data with specific chemical shifts and coupling constants for **3-anilinopropionitrile** are best obtained from dedicated chemical databases or by direct experimental measurement under specific solvent and instrument conditions.

Experimental Protocols

The synthesis of **3-anilinopropionitrile** is most commonly achieved through the Michael addition of aniline to acrylonitrile, a reaction known as cyanoethylation. Several catalytic systems have been developed to optimize this process. Below are detailed methodologies for key synthetic routes.

Cupric Acetate Catalyzed Synthesis (Heininger Method)

This method is noted for its high selectivity for the mono-cyanoethylated product.[\[1\]](#)

Reagents:

- Aniline
- Acrylonitrile
- Cupric acetate
- Acetic acid (glacial)
- Toluene
- Sodium hydroxide solution (for workup)
- Sodium chloride solution (for workup)
- Anhydrous sodium sulfate (for drying)

Procedure:

- A mixture of aniline, a catalytic amount of cupric acetate, and a small quantity of glacial acetic acid in toluene is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

- Acrylonitrile is added dropwise to the stirred mixture at a controlled temperature, typically between 80-100 °C.
- The reaction mixture is heated at reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- After cooling to room temperature, the mixture is washed successively with water, a dilute sodium hydroxide solution, and a saturated sodium chloride solution.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol-water mixture) to afford pure **3-anilinopropionitrile**.[\[1\]](#)

Acid-Catalyzed Synthesis

This method can also be employed, though it may lead to a higher proportion of the di-substituted byproduct.

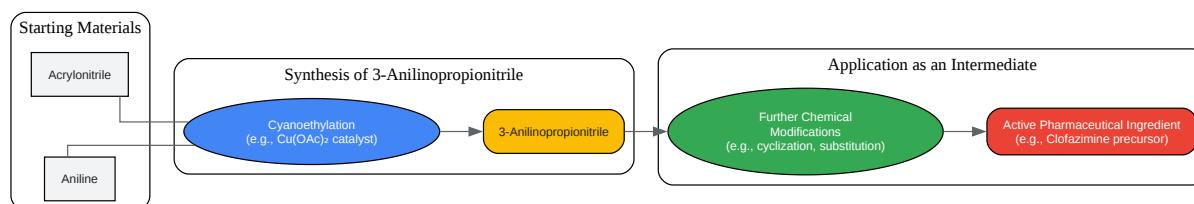
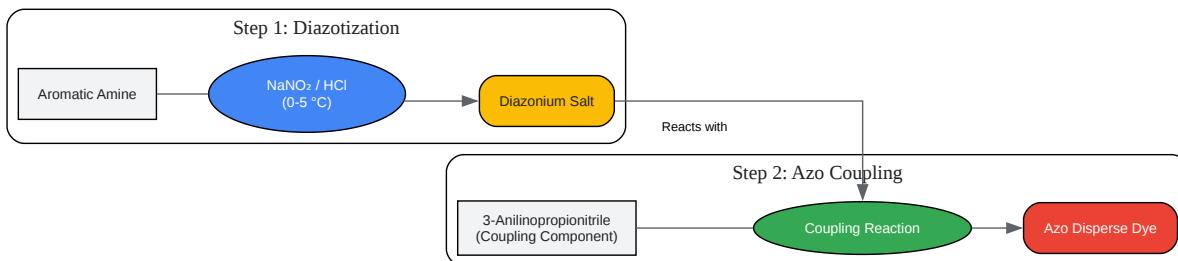
Reagents:

- Aniline
- Acrylonitrile
- A strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
- A suitable solvent (e.g., water or an alcohol)
- A base for neutralization (e.g., sodium carbonate)

Procedure:

- Aniline is dissolved in the chosen solvent, and the acid catalyst is added carefully.
- Acrylonitrile is added to the solution, and the mixture is heated to reflux for a specified period.

- The reaction is monitored for the consumption of the starting materials.
- Upon completion, the reaction mixture is cooled and neutralized with a base.
- The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic extracts are combined, washed with water, dried, and the solvent is evaporated.
- The resulting crude product is then purified by distillation or recrystallization.



Applications and Signaling Pathways

3-Anilinopropionitrile serves as a crucial building block in the synthesis of more complex molecules, finding applications in the dye and pharmaceutical industries.

Intermediate in Dye Synthesis

3-Anilinopropionitrile is a key intermediate in the production of various disperse dyes, which are used for coloring synthetic fibers like polyester. The aniline and nitrile functionalities provide reactive sites for further chemical transformations to build the final chromophore.

The general workflow for its use in azo dye synthesis involves the diazotization of an aromatic amine, which is then coupled with **3-anilinopropionitrile** (or a derivative) to form the azo linkage (-N=N-), the primary chromophoric group in this class of dyes.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Anilinopropionitrile | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Anilinopropionitrile | 1075-76-9 [chemicalbook.com]

- 4. PubChemLite - 3-anilinopropionitrile (C9H10N2) [pubchemlite.lcsb.uni.lu]
- 5. 1075-76-9 CAS MSDS (3-Anilinopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Anilinopropionitrile: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089847#discovery-and-history-of-3-anilinopropionitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com